2,2-Dichloro-1,1,1-trifluoroethane

Catalog No.
S601576
CAS No.
306-83-2
M.F
C2HCl2F3
CHCl2CF3
M. Wt
152.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1,1,1-trifluoroethane

CAS Number

306-83-2

Product Name

2,2-Dichloro-1,1,1-trifluoroethane

IUPAC Name

2,2-dichloro-1,1,1-trifluoroethane

Molecular Formula

C2HCl2F3
CHCl2CF3

Molecular Weight

152.93 g/mol

InChI

InChI=1S/C2HCl2F3/c3-1(4)2(5,6)7/h1H

InChI Key

OHMHBGPWCHTMQE-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(Cl)Cl

solubility

0.01 M
In water, 2100 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 0.21

Synonyms

1,1-dichloro-2,2,2-trifluoroethane, 2,2-DCTFE, 2,2-dichloro-1,1,1-trifluoroethane, FC-123, Freon 123, Freon-123, HCFC 123, HCFC-123

Canonical SMILES

C(C(F)(F)F)(Cl)Cl

The exact mass of the compound 2,2-Dichloro-1,1,1-trifluoroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 min water, 2100 mg/l at 25 °csolubility in water, g/100ml at 25 °c: 0.21. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dichloro-1,1,1-trifluoroethane (CAS: 306-83-2), commonly known as HCFC-123, is a volatile, non-flammable fluorinated liquid with a boiling point of 27.8 °C. While historically utilized as a low-ODP replacement for legacy chlorofluorocarbons in industrial chilling and precision cleaning, its primary procurement value in modern chemical manufacturing lies in its utility as a cost-effective fluorinated building block. It serves as a quantitatively proven precursor for the synthesis of trifluoromethylated aromatics, metallated difluoroalkenes, and next-generation hydrofluoroolefins (HFOs). Its distinct combination of a labile C-Cl bond and a stable CF3 group makes it an indispensable reagent for radical cross-coupling and carbene generation, offering a scalable, high-yield alternative to more expensive or restricted fluorinating agents [1], [2].

Substituting HCFC-123 with generic fluorinated precursors or legacy solvents frequently compromises both process economics and synthetic yield. In chemical synthesis, utilizing clinical-grade halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) as a CF3 source incurs prohibitive costs and often results in poor-to-moderate yields during abnormal Grignard reactions [1]. Conversely, legacy feedstocks like CFC-113a are increasingly restricted and less readily available. In solvent and heat-transfer applications, attempting to revert to CFC-11 results in severe regulatory non-compliance due to a 50-fold higher Ozone Depletion Potential (ODP) [2] and a 10-fold lower thermal stability . Furthermore, the specific hydrogen atom in HCFC-123 imparts enhanced solvent power compared to fully halogenated analogs, meaning drop-in substitutions with modern HFCs often fail to achieve the required solvency for precision cleaning or specific extraction protocols.

High-Yield Synthesis of Trifluoroethyl Ethers via Copper-Mediated Cross-Coupling

In the synthesis of fluorinated building blocks, HCFC-123 achieves up to a 100% NMR yield (89% isolated yield) of target trifluoroethyl ethers in copper-mediated radical cross-coupling with phenols and thiophenols when utilized with 2 equivalents of copper and diethylamine (Et2NH). This overcomes the traditional reluctance of hydrochlorofluorocarbons to undergo SN1 or SN2 reactions, providing a direct cleavage of the unactivated C-Cl bond that generic alkyl chlorides cannot match under identical conditions [1].

Evidence DimensionCross-coupling product yield (Rf-OAr)
Target Compound Data100% NMR yield (89% isolated) with optimized Cu/Et2NH
Comparator Or BaselineStandard alkyl chlorides / unoptimized HCFC conditions (trace yields)
Quantified DifferenceShifts yield from trace amounts to near-quantitative conversion.
Conditions60 °C for 3-5 hours in a sealed tube.

Enables the highly cost-effective and scalable production of trifluoromethylated aromatic compounds without requiring expensive CF3-donating reagents.

10-Fold Increase in Thermal Stability vs. Legacy CFC-11

For applications requiring extended fluid life at elevated temperatures, HCFC-123 exhibits a 10-fold greater thermal stability than the legacy benchmark, CFC-11. In sealed glass tube tests evaluating degradation via chloride formation, HCFC-123 generated approximately one-tenth the corrosive chloride byproducts compared to CFC-11 when exposed to temperatures of 105 °C and 150 °C for 14 days .

Evidence DimensionThermal stability (measured by chloride formation rate)
Target Compound Data~10x lower chloride formation rate
Comparator Or BaselineCFC-11 (Trichlorofluoromethane)
Quantified Difference10-fold reduction in thermal degradation and chloride generation at 105–150 °C.
ConditionsSealed glass tubes heated for 14 days at 105 °C and 150 °C.

Drastically reduces maintenance costs and equipment corrosion in specialized heat transfer, solvent extraction, and high-temperature processing environments.

Cost-Effective Precursor Yields vs. Clinical-Grade Halothane

In the generation of reactive fluorinated intermediates for aldehyde addition reactions, HCFC-123 serves as an economical alternative to halothane (HCFC-123B1). While halothane is an expensive inhalation anesthetic that yields poor to moderate results in abnormal Grignard reactions, HCFC-123 successfully forms addition products (e.g., yielding 62% with benzaldehyde) without the prohibitive procurement costs associated with clinical-grade precursors[1].

Evidence DimensionPrecursor cost-efficiency and reaction yield
Target Compound Data62% yield in benzaldehyde addition using industrial-grade precursor
Comparator Or BaselineHalothane (HCFC-123B1) (poor to moderate yields, high clinical-grade cost)
Quantified DifferenceReplaces an expensive clinical-grade reagent with a widely available industrial precursor while maintaining or improving synthetic yields.
ConditionsGeneration of reactive intermediates for electrophilic trapping with benzaldehyde.

Allows chemical manufacturers to scale up the production of fluorinated pharmaceuticals and agrochemicals while significantly reducing raw material costs.

98% Reduction in Ozone Depletion Potential (ODP) vs. CFC-11

In jurisdictions and closed-system applications where ozone-depleting substances are strictly monitored, HCFC-123 provides a critical regulatory advantage. HCFC-123 possesses an Ozone Depletion Potential (ODP) of 0.02, which is exactly 2% of the ODP of the legacy solvent CFC-11 (ODP = 1.0). This 50-fold reduction makes HCFC-123 a permissible feedstock and specialty solvent in controlled industrial environments where CFC-11 is completely banned [1].

Evidence DimensionOzone Depletion Potential (ODP)
Target Compound DataODP = 0.02
Comparator Or BaselineCFC-11 (ODP = 1.0)
Quantified Difference98% reduction in ozone depletion potential.
ConditionsStandard atmospheric environmental modeling.

Ensures compliance with international environmental regulations when procuring feedstocks or specialty solvents for closed-loop industrial processes.

Synthesis of Fluorinated Agrochemicals and Pharmaceuticals

Utilizing its near-quantitative yield in copper-mediated radical cross-coupling, HCFC-123 is the target precursor for introducing trifluoroethyl ether groups into aromatic systems, bypassing the need for expensive halothane or restricted CFC-113a [1].

Feedstock for Next-Generation Hydrofluoroolefins (HFOs)

HCFC-123 serves as a critical chemical intermediate in carbene reactions to synthesize 243db, which is subsequently converted into environmentally friendly, ultra-low GWP refrigerants like 1234yf[2].

High-Temperature Closed-Loop Heat Transfer

Due to its 10-fold higher thermal stability compared to CFC-11, HCFC-123 is highly suited for specialized industrial chilling and heat pump applications where fluid longevity and minimal corrosive chloride formation are paramount .

Precision Cleaning and Specialty Solvency

Leveraging the enhanced solvent power provided by its hydrogen atom, HCFC-123 is employed in specific precision cleaning tasks where modern, fully-fluorinated HFCs lack the necessary aggressiveness to dissolve complex polymeric or organic residues .

Physical Description

2,2-dichloro-1,1,1-trifluoroethane is a colorless nonflammable gas. Nearly odorless.
Dichlorotrifluoroethane is a colorless nonflammable gas. Nearly odorless.
GasVapor; Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear, colorless liquid

XLogP3

2.7

Boiling Point

27.0 °C
27.82 °C
28 °C

Vapor Density

Relative vapor density (air = 1): 6.4

Density

1.4638 g/cu cm at 25 °C
Relative density (water = 1): 1.5

LogP

log Kow = 2.17 (est)

Odor

Slight ethereal odor

Melting Point

-107.0 °C
-107 °C

UNII

6S7C791U3V

GHS Hazard Statements

Aggregated GHS information provided by 299 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 299 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 296 of 299 companies with hazard statement code(s):;
H336 (26.35%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H371 (66.22%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (66.22%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H420 (91.89%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

717.96 mmHg
718 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 14

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/
Common impurities reported in several samples of HCFC-123:[Table#6247]

Other CAS

34077-87-7
306-83-2

Wikipedia

2,2-dichloro-1,1,1-trifluoroethane

Methods of Manufacturing

... Made by the fluorination of tetrachloroethylene with either liquid or gaseous HF.
The most important commercial method for manufacturing CFCs and HCFCs is the successive replacement of chlorine by fluorine using hydrogen fluoride. The traditional, liquid-phase process uses antimony pentafluoride or a mixture of antimony trifluoride and chlorine as catalysts. Continuous vapor-phase processes that employ gaseous hydrogen fluoride in the presence of heterogenous chromium, iron, or fluorinated alumina catalysts also are widely used. Carbon tetrachloride, chloroform, and hexachloroethane (or tetrachloroethylene plus chlorine) are commonly used starting materials for one- and two-carbon chlorofluorocarbons. The extent of chlorine exchange can be controlled by varying the hydrogen fluoride concentration, the contact time, or the reaction temperature. /CFCs and HCFCs/

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Wholesale and retail trade
Ethane, 2,2-dichloro-1,1,1-trifluoro-: ACTIVE
SRP: The EPA has organized groups of chemicals into two classes according to their ozone-depletion potential. Class I controlled substances are those with an ozone-depletion potential of 0.2 or higher. Class II controlled substances are those with an ozone-potential of less than 0.2. Class II controlled substances are all hydrochlorofluorocarbons (HCFCs).
Class II controlled substances are compounds that have an ozone depletion potential (ODP) less than 0.2, and are all hydrochlorofluorocarbons (HCFCs). HCFCs were developed as transitional substitutes for Class I substances and are subject to a later phaseout schedule than Class I substances. ... Although there are currently 34 controlled HCFCs, only a few are commonly used. The most widely used have been HCFC-22 (usually a refrigerant), HCFC-141b (a solvent and foam-blowing agent), and HCFC-142b (a foam-blowing agent and component in refrigerant blends). ... As a Party to the Montreal Protocol, the U.S. must incrementally decrease HCFC consumption and production, culminating in a complete HCFC phaseout in 2030. The major milestones that are upcoming for developed countries are a reduction in 2010 to at least 75 percent below baseline HCFC levels and a reduction in 2015 to at least 90 percent below baseline. Section 605 of the Clean Air Act sets the U.S. phaseout targets for Class II substances. In 1993, the EPA established the phaseout framework and the "worst-first" approach that focused first on HCFC-22, HCFC-141b, and HCFC-142b because these three HCFCs have the highest ODPs of all HCFCs. To meet the required 2004 reduction, the EPA phased out HCFC-141b in 2003 and froze the production and consumption of HCFC-22 and HCFC-142b. In 2009, EPA reduced the production and import of virgin HCFC-22 and HCFC-142b and limited the use of those compounds to meet the Montreal Protocol's 2010 milestones.
EPA ensures that HCFC consumption in the U.S. is 75% below the U.S. baseline (as required under the Montreal Protocol) by issuing allowances to producers and importers of HCFCs. The "2010 HCFC Allocation Rule" allocated allowances for each year between 2010 and 2014. To meet the stepdown, the number of allowances for HCFC-22 and HCFC-142b were less than for the 2003-2009 control periods. EPA also issued allowances for HCFC-123, HCFC-124, HCFC-225ca, and HCFC-225cb. The rules also limited the use of virgin HCFC-22 and HCFC-142b to existing refrigeration and air-conditioning equipment. The "Pre-Charted Appliances Rule" banned the sale or distribution of air-conditioning and refrigeration products containing HCFC-22, HCFC-142b, or blends containing one or both of these substances, beginning January 1, 2010. ... The "2010 HCFC Allocation Rule" was challenged in the U.S. Court of Appeals for the D.C. Circuit in Arkema v EPA. In August, 2010, the court decided against EPA. EPA interprets the Court's decision as vacating the portion of the rule that establishes company-by-company production and consumption baselines and calendar-year allowances for HCFC-22 and HCFC-142b. All other aspects of the rule are intact. On August 5, 2011, EPA issued an interim final rule that establishes new company-by-company HCFC-22 and HCFC-142b baselines and allocates production and consumption allowances for 2011.
For more General Manufacturing Information (Complete) data for 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (9 total), please visit the HSDB record page.

Analytic Laboratory Methods

Measurement and evaluation of hazardous compounds in landfill gas from municipal and industrial waste.
Use of headspace analysis for determining volatile organic substances in liquid media by combined chromatography mass spectrometry
GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
For more Analytic Laboratory Methods (Complete) data for 2,2-DICHLORO-1,1,1-TRIFLUOROETHANE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Storage Conditions

Keep container closed when not in use. DO NOT store in open, unlabeled or mislabeled containers. Store in a cool, well-ventilated area of low fire risk. Protect container and its fittings from physical damage. Storage in subsurface locations should be avoided. Close valve tightly after use and when empty. If container temperature exceeds boiling point, cool the container before opening.

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